Sch 21420 (sulfate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch 21420 sulfate involves the alkylation of sisomicin with acetaldehyde and sodium cyanoborohydride in water with sulfuric acid . Another method involves the reaction of gentamicin B sulfate with N-(S-3-benzyloxycarbonylamino)-2-hydroxypropionylsuccinimide using triethylamine in a water-methanol-DMF mixture, followed by hydrogenation with hydrogen over palladium on carbon in methanol-water .
Industrial Production Methods
Industrial production methods for Sch 21420 sulfate are not extensively detailed in the available literature. the synthesis methods mentioned above can be scaled up for industrial production, ensuring the maintenance of reaction conditions and purity standards.
Chemical Reactions Analysis
Types of Reactions
Sch 21420 sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can modify the molecule’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Sch 21420 sulfate has a wide range of scientific research applications:
Mechanism of Action
Sch 21420 sulfate exerts its effects by targeting the bacterial 30S ribosomal subunit, inhibiting protein synthesis . This action leads to the disruption of bacterial cell function and ultimately cell death. The compound’s enhanced efficacy against strains harboring type I 6’-acetyltransferase is due to its ability to evade enzymatic inactivation .
Comparison with Similar Compounds
Sch 21420 sulfate is compared with other aminoglycosides such as amikacin, gentamicin, netilmicin, sisomicin, and tobramycin . While it shares a similar antibacterial spectrum with these compounds, Sch 21420 sulfate exhibits unique properties:
Enhanced efficacy: Particularly against strains with type I 6’-acetyltransferase.
Lower potential for renal toxicity: Compared to gentamicin.
List of Similar Compounds
- Amikacin
- Gentamicin
- Netilmicin
- Sisomicin
- Tobramycin
Sch 21420 sulfate stands out due to its broad-spectrum activity and reduced toxicity, making it a valuable addition to the arsenal of aminoglycoside antibiotics.
Properties
Molecular Formula |
C23H47N5O12 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane |
InChI |
InChI=1S/C22H43N5O12.CH4/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);1H4/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 |
InChI Key |
YSAUSEGZFYICGG-MGAUJLSLSA-N |
Isomeric SMILES |
C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O |
Canonical SMILES |
C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |
Origin of Product |
United States |
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